

3-Benzylbenzyl alcohol CAS number and properties

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Compound of Interest

Compound Name: 3-Benzylbenzyl alcohol

Cat. No.: B139801

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A Technical Guide to 3-Benzylbenzyl Alcohol

CAS Number: 1700-30-7

This technical guide provides an in-depth overview of **3-Benzylbenzyl alcohol**, a versatile organic compound utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and purification, and discusses its primary applications for researchers, scientists, and professionals in drug development.

Core Properties and Identification

3-Benzylbenzyl alcohol, also known as (3-(Benzyl)phenyl)methanol, is a stable, crystalline solid at room temperature. Its structure features a benzyl alcohol core with a benzyloxy substituent at the meta (3-) position. This unique arrangement of ether and alcohol functional groups makes it a valuable building block in multi-step organic synthesis.

Physical and Chemical Properties

The key physical and chemical identification data for **3-Benzylbenzyl alcohol** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1700-30-7	[1]
Molecular Formula	C ₁₄ H ₁₄ O ₂	[1]
Molecular Weight	214.26 g/mol	[1]
Appearance	White crystalline powder	
Melting Point	47-50 °C	
Solubility	Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.	[2]
Purity	Typically ≥97% (by GC)	[2]

Synthesis and Purification

The synthesis of **3-Benzylbenzyl alcohol** is not commonly detailed in primary literature but can be achieved through a straightforward two-step process starting from commercially available 3-hydroxybenzaldehyde. The general synthetic approach involves the protection of the phenolic hydroxyl group via Williamson ether synthesis, followed by the reduction of the aldehyde.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Benzylbenzyl alcohol

This step involves the benzylation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde using benzyl bromide.

- Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous acetone or dimethylformamide (DMF).
- Reaction: Add benzyl bromide (1.1 eq) to the mixture. Heat the reaction to reflux (typically 60-80 °C) and stir for 4-6 hours.

- Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-hydroxybenzaldehyde spot.
- Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate, wash with water and then with brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator to yield crude 3-benzyloxybenzaldehyde, which can be used in the next step without further purification or purified via column chromatography.

Step 2: Synthesis of **3-Benzylbenzyl alcohol**

This step reduces the aldehyde functional group to a primary alcohol.

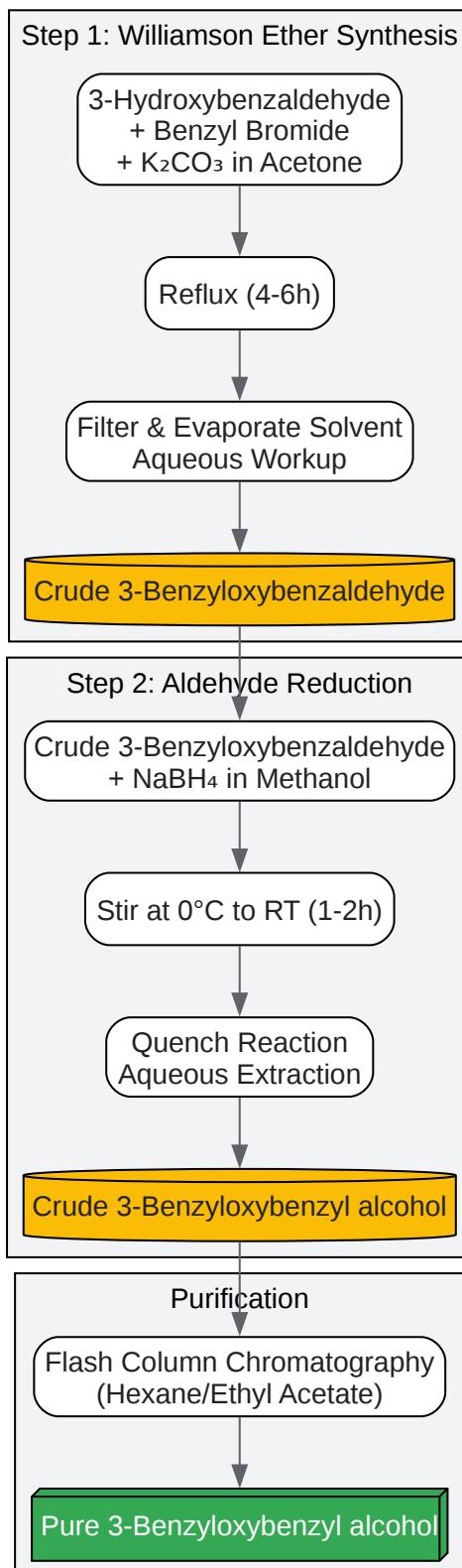
- Reagents & Setup: Dissolve the crude 3-benzyloxybenzaldehyde (1.0 eq) from the previous step in a suitable solvent such as methanol or ethanol in a round-bottom flask.
- Reaction: Cool the solution in an ice bath (0 °C). Add sodium borohydride (NaBH_4 , 1.2 eq) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
- Monitoring: Monitor the reaction by TLC for the consumption of the aldehyde.
- Workup: Quench the reaction by slowly adding water or dilute hydrochloric acid until the effervescence ceases. Reduce the solvent volume via rotary evaporation.
- Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na_2SO_4 .

Experimental Protocol: Purification

The crude **3-Benzylbenzyl alcohol** is typically purified using flash column chromatography.

- Preparation: Concentrate the crude product onto a small amount of silica gel.

- Chromatography: Load the adsorbed product onto a silica gel column packed in a non-polar solvent (e.g., hexane).
- Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate).
- Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
- Final Product: Remove the solvent under reduced pressure to yield **3-Benzylbenzyl alcohol** as a white crystalline solid.

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Proposed synthetic workflow for **3-Benzylbenzyl alcohol**.

Spectroscopic Analysis

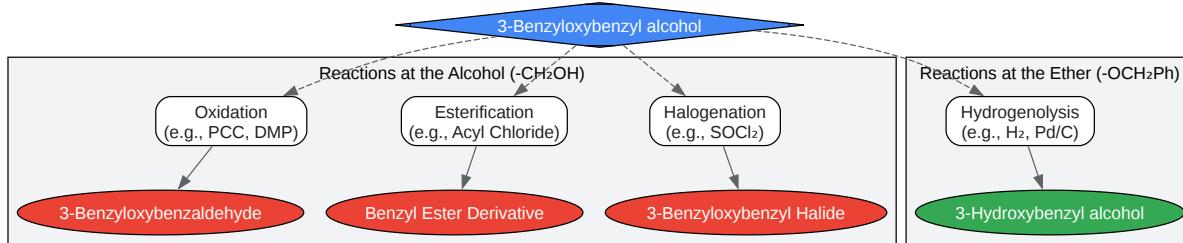
While a dedicated public spectral database for **3-Benzylxybenzyl alcohol** is not readily available, its characteristic spectral features can be reliably predicted based on its functional groups and data from analogous structures like benzyl alcohol.

Technique	Expected Features
¹ H NMR	$\delta \sim 7.2\text{-}7.4$ ppm (m, 9H): Overlapping multiplets for the aromatic protons of both benzene rings. $\delta \sim 5.1$ ppm (s, 2H): Singlet for the benzylic ether methylene protons (-O-CH ₂ -Ph). $\delta \sim 4.6$ ppm (s, 2H): Singlet for the benzylic alcohol methylene protons (-CH ₂ -OH). $\delta \sim 2.0\text{-}3.0$ ppm (br s, 1H): Broad singlet for the hydroxyl proton (-OH), which may exchange with D ₂ O.
¹³ C NMR	$\delta \sim 159$ ppm: Quaternary aromatic carbon attached to the ether oxygen (C-O). $\delta \sim 127\text{-}142$ ppm: Aromatic carbons (CH and quaternary). $\delta \sim 70$ ppm: Benzylic ether methylene carbon (-O-CH ₂ -Ph). $\delta \sim 65$ ppm: Benzylic alcohol methylene carbon (-CH ₂ -OH).
IR (Infrared)	$\sim 3350\text{ cm}^{-1}$ (broad): O-H stretching of the alcohol group, broadened due to hydrogen bonding. $\sim 3030\text{ cm}^{-1}$ (medium): Aromatic C-H stretching. $\sim 2900\text{ cm}^{-1}$ (medium): Aliphatic C-H stretching of the methylene groups. ~ 1600 , 1490 , 1450 cm^{-1} (sharp): Aromatic C=C ring stretching vibrations. $\sim 1250\text{ cm}^{-1}$ (strong): Aryl-alkyl ether C-O stretching. $\sim 1050\text{ cm}^{-1}$ (strong): Primary alcohol C-O stretching.
Mass Spec. (MS)	$m/z 214$: Molecular ion peak [M] ⁺ . $m/z 107$: Fragment from cleavage of the C-O ether bond, corresponding to the benzylic alcohol moiety. $m/z 91$: Tropylium ion ([C ₇ H ₇] ⁺), a very common fragment from the benzyl group.

Applications in Research and Development

3-Benzylbenzyl alcohol is not typically used as a final active pharmaceutical ingredient (API) but serves as a crucial intermediate. Its two distinct functional groups—a primary alcohol and a benzyl ether—can be selectively modified, making it a versatile scaffold for building more complex molecules.

- **Pharmaceutical Development:** It is a precursor for synthesizing compounds with potential anti-inflammatory and analgesic properties.[2] The benzyl group acts as a protecting group for the phenol, which can be deprotected in a later synthetic step via hydrogenolysis.
- **Organic Synthesis:** The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate, halide) for nucleophilic substitution reactions.[3][4][5] This allows for the introduction of diverse functionalities.
- **Cosmetics and Fine Chemicals:** The compound's properties lend it to applications in cosmetic formulations and the creation of specialty chemicals.[2]



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Synthetic utility of **3-Benzylbenzyl alcohol** as an intermediate.

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